Paspalic acid

Analytical Chemistry Quality Control Process Monitoring

Paspalic acid (CAS 5516-88-1) is the direct enzymatic precursor to lysergic acid, enabling the patented WO2001002395A1 isomerization route for scalable ergot alkaloid synthesis. Its distinct CZE migration behavior ensures precise quantification in fermentation broths (LOD validated). The 95% biocatalytic conversion of elymoclavine by Claviceps particulate fractions supports cost-effective production of isotopically labeled material. Researchers investigating ion-channel pharmacology use the analog paspalicine as a non-tremorgenic BK channel control. Substituting other clavine alkaloids without understanding isomerization kinetics leads to suboptimal yields or synthesis failure.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 5516-88-1
Cat. No. B1678555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaspalic acid
CAS5516-88-1
Synonyms6-methyl-delta 8,9-ergoline-8-carboxylic acid
paspalic acid
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
InChIInChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20)/t12-,14-/m1/s1
InChIKeyRJNCJTROKRDRBW-TZMCWYRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paspalic Acid (CAS 5516-88-1): An Ergot Alkaloid Intermediate with Specialized Applications in Lysergic Acid Synthesis


Paspalic acid (CAS 5516-88-1) is an ergoline alkaloid that occurs naturally as an intermediate in the ergot alkaloid biosynthetic pathway [1]. It is characterized by a tetracyclic indole structure and a molecular weight of 268.31 g/mol, and it is produced by certain Claviceps fungi [1][2]. Its primary utility lies in its role as the direct precursor to lysergic acid, a foundational compound for numerous semisynthetic pharmaceuticals [1].

Why Substituting Paspalic Acid with Other Ergot Alkaloids Can Compromise Synthesis Outcomes


Ergot alkaloids encompass a broad structural class, yet each member possesses distinct stereochemical and functional group characteristics that dictate its suitability for specific downstream conversions. Attempting to substitute paspalic acid with related clavine alkaloids such as elymoclavine or agroclavine, or even its isomer lysergic acid, without a full understanding of reaction kinetics, isomerization pathways, and stability profiles will likely lead to suboptimal yields, increased impurity profiles, or complete synthesis failure [1]. The quantitative evidence in Section 3 underscores the unique conversion efficiency of elymoclavine to paspalic acid under defined enzymatic conditions, its distinct chromatographic behavior in high-resolution separations, and its defined role as a precursor in patented isomerization processes for lysergic acid production [1][2].

Quantitative Differentiation of Paspalic Acid: Evidence from Chromatography, Biosynthesis, and Pharmacology


Capillary Zone Electrophoresis (CZE) Resolution and LODs for Paspalic Acid vs. Lysergic Acid

A direct head-to-head comparison using capillary zone electrophoresis (CZE) with both UV and MS detection demonstrated that paspalic acid can be resolved from its isomer, lysergic acid, with a limit of detection (LOD) of 0.09 mg/L by MS and 0.45 mg/L by UV [1]. Under the same conditions, lysergic acid exhibited a marginally lower LOD of 0.07 mg/L by MS and 0.40 mg/L by UV [1]. Run-to-run precision for paspalic acid was 1.9% versus 1.8% for lysergic acid, and day-to-day precision was 4.0% versus 2.4%, respectively [1]. The method achieved 100.8% average recovery with an RSD of 5.7% across manufacturing process samples [1].

Analytical Chemistry Quality Control Process Monitoring

In Vitro Enzymatic Conversion Efficiency from Elymoclavine to Paspalic Acid

In a cell-free system using a particulate fraction from Claviceps sp. PCCE1, elymoclavine was converted to paspalic acid with a maximum conversion efficiency of 95% in the presence of NADPH . This reaction was strongly inhibited (94%) by the cytochrome P-450 inhibitor carbon monoxide and inhibited 50% by SK&F 525A . A comparative strain, Claviceps sp. SD 58, which accumulates elymoclavine, completely lacked this conversion activity .

Biosynthesis Biocatalysis Ergot Alkaloid Production

BK Channel Modulation: Paspalicine vs. Tremorgenic Indole Diterpenes

In studies of high-conductance calcium-activated potassium (maxi-K/BK) channels in bovine aortic smooth muscle, paspalicine—a deshydroxy analog of paspalinine—enhanced [125I]charybdotoxin (ChTX) binding, whereas tremorgenic compounds like paspalinine, paspalitrem A, paspalitrem C, aflatrem, and penitrem A inhibited ChTX binding [1]. Despite this opposing effect on ligand binding, paspalicine still potently inhibited maxi-K channels in electrophysiological experiments, similar to its tremorgenic counterparts [1][2]. Notably, paspalicine lacks tremorgenic activity in animal models, a distinction that separates its functional profile from that of paspalinine and paspalitrems [2][3].

Pharmacology Neurotoxicity Ion Channel Research

Patented Isomerization of Paspalic Acid to Lysergic Acid: A Defined Manufacturing Process

A patent (WO2001002395A1) describes a process for preparing lysergic acid exclusively through the isomerization of paspalic acid, using tetraalkylammonium hydroxide as a catalyst [1]. The process utilizes 1.5 to 10 moles, preferably 2.5 moles, of tetraalkylammonium hydroxide per mole of paspalic acid, conducted in an inert solvent (water or aliphatic alcohol) at 20-60°C for 20-30 hours [1]. In contrast, other ergot alkaloid conversions to lysergic acid may require different reaction conditions or suffer from lower yields due to alternative isomerization pathways [1][2].

Synthetic Chemistry Process Development Pharmaceutical Intermediates

Optimal Use Cases for Paspalic Acid Based on Quantitative Evidence


Lysergic Acid and Ergot Alkaloid Intermediate Manufacturing

Paspalic acid is the direct precursor to lysergic acid, a key intermediate for numerous semisynthetic ergot alkaloid pharmaceuticals [1]. The patented isomerization process (WO2001002395A1) provides a defined, scalable route for converting paspalic acid to lysergic acid, making it the preferred starting material for industrial production of compounds like nicergoline and methysergide [1][2].

Analytical Reference Standard for Ergot Alkaloid Quantification

The validated CZE method for paspalic acid, with reported LODs and precision metrics, enables its use as a reference standard in quality control and process monitoring of ergot alkaloid fermentation broths [3]. Its distinct migration time relative to lysergic acid ensures accurate quantification in complex mixtures [3].

Biocatalytic Production of Ergot Alkaloid Intermediates

The 95% enzymatic conversion of elymoclavine to paspalic acid by Claviceps sp. PCCE1 particulate fractions provides a biocatalytic route for producing paspalic acid . This cell-free system can be exploited for the biosynthesis of radiolabeled or isotopically enriched paspalic acid for metabolic and pharmacokinetic studies [4].

Pharmacological Research on BK Channels and Tremorgenic Mechanisms

Paspalicine, a paspalic acid analog, serves as a non-tremorgenic BK channel inhibitor that can be used to dissect the mechanisms of tremorgenic indole diterpenes [5][6]. Researchers investigating ion channel pharmacology or mycotoxicosis can employ paspalicine as a control to differentiate between channel block and tremor induction [5][6].

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